molecular formula C22H24N2O2 B7535648 (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

(4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B7535648
M. Wt: 348.4 g/mol
InChI Key: QFJHJZOCDXGFPL-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and an indole moiety substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methoxylation: The indole ring is methoxylated using methanol and a suitable catalyst.

    Coupling Reaction: Finally, the benzylated piperidine and methoxylated indole are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may interact with serotonin receptors, while the piperidine ring could modulate the activity of neurotransmitter transporters. These interactions can lead to various physiological effects, including modulation of mood and cognition.

Comparison with Similar Compounds

    (4-Benzylpiperidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone: Similar structure but with a different position of the methoxy group.

    (4-Benzylpiperidin-1-yl)(6-hydroxy-1H-indol-2-yl)methanone: Hydroxyl group instead of a methoxy group.

    (4-Benzylpiperidin-1-yl)(6-methoxy-1H-indol-3-yl)methanone: Different position of the carbonyl group.

Uniqueness: The unique combination of the benzylated piperidine and methoxylated indole moieties in (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents and research tools.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-26-19-8-7-18-14-21(23-20(18)15-19)22(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14-15,17,23H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJHJZOCDXGFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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